molecular formula C12H26O6P2S4 B105330 cis-Dioxathion CAS No. 16088-56-5

cis-Dioxathion

Cat. No. B105330
CAS RN: 16088-56-5
M. Wt: 456.5 g/mol
InChI Key: VBKKVDGJXVOLNE-TXEJJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-Dioxathion is a chemical compound that belongs to the family of organophosphates. It is widely used as an insecticide and acaricide in agricultural and horticultural practices. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

Cis-Dioxathion acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, in the synaptic clefts of nerve cells, resulting in overstimulation of the nervous system. This overstimulation leads to a range of physiological and biochemical effects, including muscle tremors, convulsions, respiratory failure, and death.

Biochemical And Physiological Effects

Cis-Dioxathion exposure has been shown to cause a range of biochemical and physiological effects in animals. These effects include inhibition of acetylcholinesterase activity, oxidative stress, alterations in neurotransmitter levels, changes in gene expression, and immune system dysfunction. These effects can lead to a range of health problems, including neurological disorders, respiratory problems, and immune system dysfunction.

Advantages And Limitations For Lab Experiments

Cis-Dioxathion has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it an ideal tool for studying the effects of organophosphate exposure on the nervous system. It is also relatively easy to synthesize and has a high purity and yield. However, cis-Dioxathion also has several limitations. It is highly toxic and can pose a risk to researchers working with the compound. It also has a short half-life, which can make it difficult to study its effects over long periods of time.

Future Directions

There are several future directions for research on cis-Dioxathion. One area of research could focus on developing new methods for detecting and analyzing organophosphate compounds, including cis-Dioxathion. Another area of research could focus on developing new treatments for organophosphate poisoning. Additionally, research could focus on the long-term effects of organophosphate exposure on human health and the environment. Finally, research could focus on developing new insecticides and acaricides that are less toxic and more environmentally friendly than organophosphate compounds.
Conclusion
Cis-Dioxathion is a potent organophosphate insecticide and acaricide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While it has several advantages for use in lab experiments, including its potency and ease of synthesis, it also has several limitations, including its toxicity and short half-life. Future research on cis-Dioxathion could focus on developing new methods for detecting and analyzing organophosphate compounds, developing new treatments for organophosphate poisoning, and studying the long-term effects of organophosphate exposure on human health and the environment.

Synthesis Methods

Cis-Dioxathion is synthesized by the reaction of O,O-dimethyl phosphorodithioate with 1,4-dioxane-2,3-diol in the presence of a catalyst. The reaction takes place under mild conditions and produces cis-Dioxathion with high purity and yield.

Scientific Research Applications

Cis-Dioxathion has been widely used in scientific research as a tool to study the mechanism of action of organophosphate insecticides and acaricides. It has been used to investigate the effects of organophosphate exposure on the nervous system, metabolism, and immune system of animals. It has also been used to study the toxicity of organophosphate compounds and to develop new methods for their detection and analysis.

properties

CAS RN

16088-56-5

Product Name

cis-Dioxathion

Molecular Formula

C12H26O6P2S4

Molecular Weight

456.5 g/mol

IUPAC Name

[(2S,3R)-3-diethoxyphosphinothioylsulfanyl-1,4-dioxan-2-yl]sulfanyl-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H26O6P2S4/c1-5-15-19(21,16-6-2)23-11-12(14-10-9-13-11)24-20(22,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3/t11-,12+

InChI Key

VBKKVDGJXVOLNE-TXEJJXNPSA-N

Isomeric SMILES

CCOP(=S)(OCC)S[C@@H]1[C@@H](OCCO1)SP(=S)(OCC)OCC

SMILES

CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC

Canonical SMILES

CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC

Pictograms

Acute Toxic

Origin of Product

United States

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